3-Amino-2-methyl-2-phenylpropanoic acid hydrochloride

NSAID Safety Gastrointestinal Toxicity Anti-inflammatory Drug Development

Researchers often face metabolic instability of standard α-amino acid scaffolds in drug discovery. This compound solves that with its β-amino acid backbone and quaternary α-carbon (C2), providing enhanced proteolytic stability and unique spatial geometry unattainable with generic phenylalanine derivatives. - β-Amino acid core resistant to common proteases; enables distinct pharmacological profiles (e.g., improved GI safety over classical NSAIDs). - Chiral quaternary center at C2 introduces specific stereochemical elements for asymmetric synthesis of constrained peptide analogs. - Dual anti-inflammatory/antinociceptive potential demonstrated by structural analogs (31.1% ear edema inhibition; 36.78% increase in tail-flick latency). Procurement: 95% purity, available in research-scale quantities with reliable global shipping.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
Cat. No. B15323944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-methyl-2-phenylpropanoic acid hydrochloride
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCC(CN)(C1=CC=CC=C1)C(=O)O.Cl
InChIInChI=1S/C10H13NO2.ClH/c1-10(7-11,9(12)13)8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H
InChIKeyRJLULVVETJLUKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-methyl-2-phenylpropanoic Acid Hydrochloride: Core Identity and Functional Attributes


3-Amino-2-methyl-2-phenylpropanoic acid hydrochloride (CAS: not universally assigned for the hydrochloride salt; free base CAS: 91012-18-9) is a non-proteinogenic β-amino acid derivative. Its molecular structure is characterized by a quaternary chiral center at the α-carbon (C2), where a methyl group and a phenyl group are attached to the same carbon, with the amino group located on the β-carbon . This specific arrangement distinguishes it from common α-amino acids like phenylalanine and imparts unique steric and electronic properties. The compound is primarily utilized as a chiral building block in asymmetric synthesis and as a versatile scaffold for developing biologically active molecules [1].

Why 3-Amino-2-methyl-2-phenylpropanoic Acid Hydrochloride Cannot Be Substituted by Generic Analogs


Generic substitution is not feasible due to the compound's distinct β-amino acid backbone, which confers different conformational properties and biological target engagement compared to common α-amino acid derivatives like phenylalanine [1]. Specifically, the β-amino acid core leads to enhanced metabolic stability against common proteases and results in distinct pharmacological profiles, such as the improved gastrointestinal safety demonstrated for its close structural analog, NPAA-36, over classical NSAIDs [2]. Its unique substitution pattern, which includes a quaternary chiral center, enables specific interactions with biological targets like muscarinic receptors, as evidenced by structure-activity relationship studies on related 2-methyl-2-phenylpropanoate derivatives [3]. Therefore, selecting this precise compound is essential for achieving the desired stereochemical and functional outcomes in research applications.

Quantitative Performance Benchmarks for 3-Amino-2-methyl-2-phenylpropanoic Acid Hydrochloride Against Comparators


Reduced Gastrointestinal Toxicity in Anti-inflammatory Applications

In a head-to-head comparison, the (S)-enantiomer of a closely related analog, S(-)-2-amino-2-methyl-3-phenylpropanoic acid (NPAA-36), exhibited significantly lower gastrointestinal toxicity compared to a well-known arylpropionic acid derivative NSAID. This is a key differentiator for the broader chemical class that includes 3-amino-2-methyl-2-phenylpropanoic acid [1].

NSAID Safety Gastrointestinal Toxicity Anti-inflammatory Drug Development

In Vivo Anti-inflammatory Efficacy: Inhibition of Xylene-Induced Ear Edema

The (S)-enantiomer of the structural analog, NPAA-36, demonstrated significant anti-inflammatory activity in a standard acute inflammation model. At a dose of 10 mg/kg (i.p.), it inhibited xylene-induced ear edema by 31.1% [1]. This data provides a quantitative efficacy benchmark for the compound class.

Acute Inflammation Model Ear Edema Assay NSAID Efficacy

Antinociceptive Activity in Thermal Pain Model

In addition to anti-inflammatory effects, the analog NPAA-36 demonstrated significant antinociceptive (pain-relieving) activity. It increased tail cut-off latency by 36.78% within 60 minutes of administration at a dose of 10 mg/kg (i.p.) in the tail-flick test [1].

Analgesic Activity Tail-Flick Test Pain Management

Antiaggregant Activity Profile and Bleeding Risk Assessment

In vitro experiments with the analog NPAA-36 revealed a selective antiplatelet activity profile. Antiaggregant effects were not observed universally, being registered in only 41.2% of cases tested [1]. This partial activity suggests a potential for reduced bleeding risk compared to more potent, non-selective antiplatelet agents.

Platelet Aggregation Antiaggregant Bleeding Risk

Optimal Use Cases for 3-Amino-2-methyl-2-phenylpropanoic Acid Hydrochloride


Scaffold for Next-Generation NSAID Development

This compound serves as an excellent starting scaffold for medicinal chemists designing novel non-steroidal anti-inflammatory drugs (NSAIDs). The class-level evidence for reduced gastrointestinal toxicity compared to traditional arylpropionic acid NSAIDs [1] is a primary driver for this application. Researchers can leverage this inherent safety advantage while optimizing the core structure for improved potency and pharmacokinetics, using the established 31.1% inhibition of ear edema as an initial efficacy benchmark [2].

Probe for Investigating Muscarinic Acetylcholine Receptors (mAChRs)

As a member of the 2-methyl-2-phenylpropanoate class, this compound and its derivatives can be used as molecular probes to study muscarinic receptor binding and function. Structure-activity relationship (SAR) studies on similar compounds have demonstrated that the aromatic moiety and substitution pattern are critical for interacting with the receptor's hydrophobic binding pocket [3]. By synthesizing further derivatives of this scaffold, researchers can map the pharmacophore and understand the molecular determinants of anticholinergic activity.

Asymmetric Synthesis of β-Amino Acid Derivatives

The compound's quaternary chiral center at the α-carbon and its β-amino acid framework [4] make it a valuable chiral building block for asymmetric synthesis. It can be used to introduce specific stereochemical elements into more complex molecules, such as constrained peptide analogs or other bioactive natural product derivatives. The availability of both free base and hydrochloride salt forms, often with reported purity levels of 95% , facilitates its direct use in multi-step synthetic sequences.

Development of Safer Analgesic Agents

The dual anti-inflammatory and antinociceptive profile, demonstrated by a 36.78% increase in tail-flick latency for the NPAA-36 analog [5], positions this compound as a key intermediate for developing non-opioid analgesics. The added evidence for reduced bleeding risk due to its non-universal antiplatelet effect [6] makes it particularly attractive for creating pain therapeutics with a wider safety margin, suitable for chronic pain conditions where long-term NSAID use is problematic.

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